6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride basic properties
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride basic properties
An In-depth Technical Guide: Core Properties and Strategic Applications of 6-Bromoimidazo[1,2-a]pyridin-2-amine Hydrochloride in Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in molecules with a high affinity for diverse biological targets.[1] Its rigid, bicyclic nature and specific arrangement of nitrogen atoms allow it to engage in a variety of non-covalent interactions within protein binding pockets. This has led to the development of several successful drugs, including the anxiolytic alpidem and the widely prescribed hypnotic zolpidem.[2][3]
This guide focuses on a particularly valuable derivative: 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride (CAS No: 957035-19-7).[4] This compound is more than just another member of the class; it is a strategic starting material for drug discovery campaigns. The presence of two distinct, orthogonally reactive functional groups—a nucleophilic 2-amino group and a 6-bromo handle suitable for cross-coupling—provides medicinal chemists with a powerful platform for generating extensive chemical libraries and performing rapid lead optimization. This document provides an in-depth analysis of its core basic properties, experimental protocols for its characterization, and the strategic rationale for its use in modern drug development.
Caption: General workflow for synthesis.
Reactivity: A Dual-Handle Approach for Library Generation
The power of this molecule lies in its two distinct reactive sites, which can be addressed with different chemical transformations. This allows for the systematic exploration of chemical space around the core scaffold.
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The 2-Amino Group: This group acts as a potent nucleophile. It can be readily acylated to form amides, reductively aminated, or used as a nucleophile in SₙAr reactions. This position is ideal for modifying polarity, adding hydrogen bond donors/acceptors, and probing specific interactions within a protein active site.
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The 6-Bromo Group: This aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to attach a vast array of aryl, heteroaryl, alkyl, or amino substituents. [5][6]This position is perfect for extending the molecule into new regions of chemical space and modulating properties like lipophilicity and metabolic stability.
Caption: Derivatization pathways for lead optimization.
Section 3: Biological Context and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold has been successfully leveraged to target a wide array of diseases. Its derivatives have demonstrated potent activity as:
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Antituberculosis Agents: Some analogs show significant activity against multidrug-resistant tuberculosis strains. [3][7]* Anticancer Agents: The scaffold is found in numerous kinase inhibitors, including potent inhibitors of FLT3-ITD, a key driver in acute myeloid leukemia. [2][8]* Antimicrobial and Antiprotozoal Agents: The class shows broad-spectrum activity against various bacteria, fungi, and parasites like Leishmania. [9][7]* CNS Agents: As demonstrated by zolpidem, the scaffold can effectively modulate GABA-A receptors. [2] 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride serves as a foundational starting point to access these and other novel therapeutic applications.
Section 4: Safety, Handling, and Analytical Control
Safe and reproducible science requires strict adherence to safety protocols and robust analytical characterization of all reagents.
Hazard Profile
This compound should be handled with care, as it presents several potential health hazards.
Table 2: Summary of GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
|---|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [10] |
| H315 | Causes skin irritation. | [11][10][12] |
| H319 | Causes serious eye irritation. | [11][10][12] |
| H335 | May cause respiratory irritation. | [11][10]|
Personal Protective Equipment (PPE) and Handling
Causality behind Protocol: Because the compound is a fine powder that is harmful if inhaled and an irritant upon contact, a multi-layered approach to PPE is necessary to eliminate all routes of exposure.
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Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [11][10]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield. [10]* Skin Protection: Wear a lab coat. Ensure skin is not exposed.
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Hygiene: Wash hands thoroughly after handling. [10]
Quality Control via High-Performance Liquid Chromatography (HPLC)
Confirming the purity of the starting material is essential for the integrity of any experiment. HPLC is the gold standard for this assessment.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
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Sample Preparation: Prepare a sample solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
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Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
-
Acme Bioscience. (n.d.). Material Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Lopes, R., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]
-
Kumar, K., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
El-Sayed, M. A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Lead Sciences. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-2-amine. [Link]
-
Ghorbani-Vaghei, R., et al. (2019). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and alpha-Bromoketones. ResearchGate. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
-
Verhaeghe, P., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Ling, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health (NIH). [Link]
-
BU CyberSec Lab. (n.d.). 6-Bromoimidazo[1,2-a]pyridine hydrochloride. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. 1419101-42-0|8-Bromoimidazo[1,2-a]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 947248-52-4 Cas No. | 2-Amino-6-bromoimidazo[1,2-a]pyridine | Apollo [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
